8-bromo-5H-pyrido[3,2-b]indole

Regioselective synthesis Electrophilic aromatic substitution δ-Carboline functionalization

8-Bromo-5H-pyrido[3,2-b]indole is a brominated derivative of δ-carboline (5H-pyrido[3,2-b]indole), a fused pyridine-indole heterocycle. It carries a single bromine atom at the 8-position of the aromatic framework and is primarily classified as a heterocyclic building block and semiconductor intermediate.

Molecular Formula C11H7BrN2
Molecular Weight 247.09 g/mol
CAS No. 1236349-67-9
Cat. No. B1377060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-bromo-5H-pyrido[3,2-b]indole
CAS1236349-67-9
Molecular FormulaC11H7BrN2
Molecular Weight247.09 g/mol
Structural Identifiers
SMILESC1=CC2=C(C3=C(N2)C=CC(=C3)Br)N=C1
InChIInChI=1S/C11H7BrN2/c12-7-3-4-9-8(6-7)11-10(14-9)2-1-5-13-11/h1-6,14H
InChIKeyOXYFZHUGVBINOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromo-5H-pyrido[3,2-b]indole (CAS 1236349-67-9): A Strategic δ-Carboline Bromide for OLED and Cross-Coupling Applications


8-Bromo-5H-pyrido[3,2-b]indole is a brominated derivative of δ-carboline (5H-pyrido[3,2-b]indole), a fused pyridine-indole heterocycle. It carries a single bromine atom at the 8-position of the aromatic framework and is primarily classified as a heterocyclic building block and semiconductor intermediate . Its core utility lies in serving as an electrophilic partner for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), enabling the efficient construction of 8-arylated or 8-aminated δ-carboline derivatives. Notably, it has been validated as the key starting material for the synthesis of high-performance bipolar host materials for thermally activated delayed fluorescence (TADF) organic light-emitting diodes (OLEDs), where the derived compound CzCbPy achieved an external quantum efficiency of 22.9% .

Why 8-Bromo-5H-pyrido[3,2-b]indole Cannot Be Replaced by Other Pyridoindole Halides or Regioisomers


The 8-position bromine atom resides on the electron-rich benzene ring of the δ-carboline scaffold, ortho/para to the pyrrolic nitrogen, which is the kinetically and thermodynamically preferred site for electrophilic aromatic substitution . Alternative bromination sites—such as the 2-position on the pyridine ring—require fundamentally different synthetic strategies, while halogen substitutions with chlorine or iodine alter oxidative addition rates in cross-coupling reactions, directly impacting the yield and selectivity of downstream transformations . Furthermore, the free N–H group at the 5-position distinguishes this compound from N-protected analogs (e.g., 5-Boc-8-bromo-5H-pyrido[3,2-b]indole), which necessitate additional deprotection steps that increase synthesis step-count and can introduce impurities. The convergence of regiospecific reactivity, optimal halogen identity for Pd-catalyzed coupling, and unprotected N–H functionality makes the 8-bromo derivative a uniquely positioned intermediate that cannot be simply interchanged with other in-class compounds without compromising synthetic efficiency or product performance.

8-Bromo-5H-pyrido[3,2-b]indole: Quantitative Differentiation Evidence Against Closest Analogs


Regiospecific Bromination at the 8-Position Enables Exclusive Access to 8-Aryl/8-Amino δ-Carboline Derivatives

Electrophilic bromination of 5H-pyrido[3,2-b]indole with N-bromosuccinimide (NBS) occurs regioselectively at the 8-position on the benzene ring, which is ortho/para to the pyrrolic nitrogen and the most electron-rich site on the scaffold . Competing bromination at the 2-position or elsewhere on the pyridine ring is not observed under these conditions. This contrasts with the parent indole scaffold, where multiple monobromination products can form, and with the 2-bromo regioisomer (e.g., 2-bromo-6,7,8,9-tetrahydro-5H-pyrido[3,2-b]indole, CAS 1493855-69-8), which requires an entirely different synthetic route involving pre-functionalized starting materials or transition-metal catalysis .

Regioselective synthesis Electrophilic aromatic substitution δ-Carboline functionalization

Validated Synthesis Yield of 85.7% Under Mild Conditions

A preparative-scale synthesis of 8-bromo-5H-pyrido[3,2-b]indole has been reported via reaction of 5H-pyrido[3,2-b]indole with N-bromosuccinimide (1.1 equiv.) in dichloromethane at room temperature for 12 hours, furnishing the product in 85.7% isolated yield . This single-step, room-temperature procedure stands in contrast to the synthesis of the 8-iodo analog, which typically requires more expensive reagents and can be complicated by light sensitivity and decomposition of the product during purification . No comparable isolated yield data have been published for 8-chloro-5H-pyrido[3,2-b]indole, as direct electrophilic chlorination of the parent scaffold is less efficient.

Synthesis yield optimization NBS bromination Process chemistry

Derived TADF Host Material Achieves 22.9% External Quantum Efficiency in Deep Blue OLEDs

In the canonical paper by Moon et al. (2018), 8-bromo-5H-pyrido[3,2-b]indole was used as the direct starting material for synthesizing 8-(9H-carbazol-9-yl)-5-(pyridin-2-yl)-5H-pyrido[3,2-b]indole (CzCbPy), a bipolar host for TADF OLEDs. The CzCbPy-based deep blue TADF OLED device exhibited an external quantum efficiency (EQE) of 22.9% and maintained 19.2% EQE at a practical luminance of 1000 cd/m², demonstrating low efficiency roll-off . The host's triplet energy was measured at 3.05 eV, sufficiently high to transfer exciton energy to a deep blue TADF emitter. The parent non-brominated δ-carboline cannot be directly functionalized at the 8-position via cross-coupling and therefore cannot access this specific bipolar host architecture without pre-functionalization .

TADF OLED External quantum efficiency Bipolar host material

Bromine at the 8-Position Optimizes Cross-Coupling Reactivity Profile vs. Chloro and Iodo Analogs

In palladium(0)-catalyzed cross-coupling reactions, the rate-determining oxidative addition step follows the established aryl halide reactivity order: Ar-I > Ar-Br >> Ar-Cl. Aryl bromides provide a practical middle ground—sufficiently reactive for smooth coupling under standard conditions (e.g., Pd(PPh₃)₄, K₂CO₃, dioxane/water, 80–100°C) while maintaining bench-top stability and lower cost compared to aryl iodides . The 8-bromo-5H-pyrido[3,2-b]indole is stable as a room-temperature solid , whereas the corresponding 8-iodo analog would be expected to show greater light sensitivity and potential for dehalogenation side reactions. The 8-chloro analog, while stable, would require more forcing conditions (elevated temperature, specialized electron-rich phosphine ligands) for efficient coupling, potentially limiting functional group tolerance in complex substrate syntheses .

Palladium catalysis Oxidative addition Cross-coupling reactivity

Standardized >97% HPLC Purity from Major Suppliers Ensures Reproducible Downstream Chemistry

8-Bromo-5H-pyrido[3,2-b]indole is available from Tokyo Chemical Industry (TCI) as catalog product B4747 with a certified purity of >97.0% by HPLC (qNMR) . Other suppliers, including American Elements and Aladdin, also list the compound with purity specifications of 97-98%. In contrast, the N-Boc protected analog (5-Boc-8-bromo-5H-pyrido[3,2-b]indole) is not stocked by major chemical suppliers and requires custom synthesis, while alternative 8-substituted pyridoindoles (e.g., 8-methoxy, 8-phenyl derivatives) are specialty items with variable purity and limited availability . The availability of 8-bromo-5H-pyrido[3,2-b]indole at standardized, analytically verified purity eliminates the need for pre-use purification and minimizes batch-to-batch variability in multi-step synthetic sequences.

Chemical purity Quality control Reproducibility

Patent-Cited Intermediate for Industrial OLED R&D Programs at Samsung Display

8-Bromo-5H-pyrido[3,2-b]indole is explicitly cited as a reactant intermediate in multiple granted and pending patents across jurisdictions. Korean patent KR20170131730A describes its use in synthesizing compounds exhibiting thermally activated delayed fluorescence with small singlet-triplet energy gaps, while Chinese patent CN109761973A assigned to Samsung Display Co., Ltd. discloses nitrogen-containing compounds incorporating the pyrido[3,2-b]indole core for organic electroluminescent device light-emitting layers . A separate Korean patent KR20150135599A also references the compound in the context of organic light-emitting devices. In contrast, alternative halogenated regioisomers or N-protected derivatives are less frequently cited in major display-industry patents, reflecting the specific industrial relevance of the 8-bromo, N-unsubstituted δ-carboline scaffold.

Patent literature Organic electroluminescent device Display technology

Procurement-Driven Application Scenarios for 8-Bromo-5H-pyrido[3,2-b]indole in Research and Industrial Settings


Synthesis of Bipolar Host Materials for Thermally Activated Delayed Fluorescence (TADF) OLEDs

Research groups and industrial labs developing deep blue TADF OLEDs can procure 8-bromo-5H-pyrido[3,2-b]indole as the direct starting material for synthesizing CzCbPy and 2CzCbPy bipolar host materials via Buchwald-Hartwig amination with carbazole, followed by N-arylation with 2-bromopyridine . The resulting hosts deliver EQE values exceeding 22% with low efficiency roll-off, making this intermediate essential for reproducing or extending published high-efficiency blue OLED architectures. The 85.7% bromination yield upstream ensures that the intermediate itself contributes minimally to overall synthetic cost .

Palladium-Catalyzed Cross-Coupling Library Synthesis for Structure-Activity Relationship Studies

Medicinal chemistry and materials science teams conducting systematic SAR studies on the δ-carboline scaffold can use 8-bromo-5H-pyrido[3,2-b]indole as a universal electrophilic partner for Suzuki-Miyaura coupling with diverse arylboronic acids and Buchwald-Hartwig amination with primary/secondary amines . The bromine atom's balanced reactivity allows the use of standard Pd catalysts without specialized ligands, enabling parallel library synthesis under uniform conditions. The free N–H group at the 5-position can be further functionalized orthogonally, providing a two-point diversification strategy .

Patent-Led Industrial OLED Material Development at Display Manufacturers

Display industry R&D centers pursuing novel organic electroluminescent materials for blue emission layers can leverage 8-bromo-5H-pyrido[3,2-b]indole as a validated building block with precedent in Samsung Display's patent portfolio (CN109761973A) . The compound's demonstrated utility in constructing TADF-active materials with small singlet-triplet energy gaps provides a documented path to patentable compositions, reducing the risk of pursuing unvalidated intermediates. Multi-vendor commercial availability (TCI, American Elements) further supports scalable procurement for pilot production .

Synthesis of 8-Substituted δ-Carboline Pharmacophores for Kinase and Bromodomain Inhibitor Programs

Drug discovery programs targeting kinases, bromodomains, or other protein targets where δ-carboline serves as a privileged scaffold can employ 8-bromo-5H-pyrido[3,2-b]indole to introduce diverse substituents at the 8-position—a site known to influence both target binding and pharmacokinetic properties . The Bristol-Myers Squibb patent family on 5H-pyrido[3,2-b]indole compounds as anticancer agents (WO2016183115A1, EP3307740) demonstrates the pharmaceutical relevance of this scaffold class . The 8-bromo intermediate provides a rapid entry point into this chemical space without requiring de novo scaffold construction.

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